molecular formula C22H19NO3 B1404424 1-{4-[(2E)-3-(4-Isopropylphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione CAS No. 1365988-70-0

1-{4-[(2E)-3-(4-Isopropylphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione

Cat. No. B1404424
M. Wt: 345.4 g/mol
InChI Key: XZJAPYPVAKYDDV-LFYBBSHMSA-N
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Description

1-{4-[(2E)-3-(4-Isopropylphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione is a chemical compound that can be purchased for pharmaceutical testing . It’s also available for quotation at CymitQuimica .


Molecular Structure Analysis

The molecular formula of this compound is C22H19NO3 . The InChI string, which represents the structure of the molecule, is InChI=1S/C22H19NO3/c1-15(2)17-6-3-16(4-7-17)5-12-20(24)18-8-10-19(11-9-18)23-21(25)13-14-22(23)26/h3-15H,1-2H3 .

Scientific Research Applications

Synthesis and Properties

Synthesis and Photophysical Properties

Research has focused on the synthesis and characterization of pyrrolo[3,2-b]pyrrole-1,4-dione (isoDPP) derivatives for their unique photophysical properties. These compounds exhibit weak luminescence in solution, attributed to their centrosymmetric geometries, with potential applications in optoelectronic devices (Gendron et al., 2014).

Heterocyclic Synthesis

Another study outlines a one-pot synthesis method for creating novel pyrrol-2-ones, demonstrating the versatility of these compounds in generating diverse molecular architectures, which could be useful in designing new materials or bioactive molecules (Alizadeh, Rezvanian, & Zhu, 2007).

Luminescent Polymers

The incorporation of pyrrolo[3,4-c]pyrrole-1,4-dione units into polymers has been explored for the creation of highly luminescent materials. These developments suggest potential applications in light-emitting devices and displays (Zhang & Tieke, 2008).

Organic Electronics and Photovoltaics

Conjugated Polymers

Research on π-conjugated polymers incorporating pyrrolo[3,4-c]pyrrole (DPP) and phenylene units has shown promising results for organic electronics. The polymers displayed strong photoluminescence and photochemical stability, making them suitable for electronic applications (Beyerlein & Tieke, 2000).

Corrosion Inhibition

Corrosion Inhibition

Derivatives of 1H-pyrrole-2,5-dione have been evaluated as organic inhibitors for the corrosion of carbon steel in acidic environments. This research highlights the potential of these compounds in protecting industrial materials from corrosion, which is crucial for extending the lifespan of metal infrastructure (Zarrouk et al., 2015).

Solubility and Solvent Effects

Solubility Studies

The solubility and solvent effects of pyrrole-2,5-dione derivatives in various solvents have been systematically studied. Understanding these properties is essential for pharmaceutical formulation development and for the design of chemical processes (Li et al., 2019).

properties

IUPAC Name

1-[4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO3/c1-15(2)17-6-3-16(4-7-17)5-12-20(24)18-8-10-19(11-9-18)23-21(25)13-14-22(23)26/h3-15H,1-2H3/b12-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZJAPYPVAKYDDV-LFYBBSHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{4-[(2E)-3-(4-Isopropylphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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